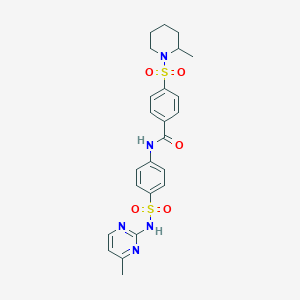

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Description

This compound is a benzamide derivative featuring a sulfonyl group linked to a 2-methylpiperidine moiety and a phenyl ring substituted with a sulfamoyl group connected to a 4-methylpyrimidin-2-yl heterocycle. Its structure integrates key pharmacophoric elements:

- Benzamide core: Often associated with enzyme inhibition via hydrogen bonding and hydrophobic interactions.

- Sulfonamide bridge: Enhances binding to biological targets, such as ATP-binding pockets in kinases or active sites of enzymes like urease.

Properties

IUPAC Name |

4-(2-methylpiperidin-1-yl)sulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O5S2/c1-17-14-15-25-24(26-17)28-35(31,32)21-12-8-20(9-13-21)27-23(30)19-6-10-22(11-7-19)36(33,34)29-16-4-3-5-18(29)2/h6-15,18H,3-5,16H2,1-2H3,(H,27,30)(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPYACZYEBVSMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally related compounds reveals critical differences in substituents, biological activity, and physicochemical properties:

Table 1: Structural and Functional Comparison

Key Observations :

Sulfamoyl Substituents :

- The target compound’s 4-methylpyrimidin-2-yl sulfamoyl group is analogous to compound 8 in but lacks the dichlorophenyl moiety, which may reduce urease inhibition potency .

- Replacement with a 5-methylisoxazole () shifts activity toward antifungal effects, emphasizing the role of heterocycle choice in target specificity .

Piperidine/Piperazine Derivatives :

- The 2-methylpiperidin-1-yl sulfonyl group in the target compound contrasts with the unsubstituted piperidine in . Methylation may enhance metabolic stability compared to trifluoromethyl-containing analogs .

Biological Activity Trends: Sulfonamide-benzamide hybrids (e.g., ) show urease inhibition, while imidazole derivatives () exhibit antimicrobial activity.

Physicochemical Properties :

- The trifluoromethyl group in increases lipophilicity (logP ~5.91) compared to the target compound’s methylpiperidine (estimated logP ~4.5), which may affect solubility and tissue distribution .

Research Findings and Implications

Structural-Activity Relationship (SAR) :

- The sulfamoyl group’s heterocyclic substitution (pyrimidine vs. isoxazole) dictates target selectivity. Pyrimidine-based compounds (e.g., ) often target enzymes or kinases, while isoxazoles () favor antimicrobial activity .

- Piperidine/pyrrolidine substituents improve pharmacokinetics but may introduce steric hindrance, reducing binding affinity in some cases .

Gaps and Future Directions :

- The target compound’s biological activity remains uncharacterized. Prioritized assays should include kinase profiling (e.g., Bcr-Abl, EGFR) and urease inhibition studies based on structural analogs .

- Comparative pharmacokinetic studies (e.g., metabolic stability in liver microsomes) are needed to evaluate the 2-methylpiperidine group’s impact .

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide?

Answer:

The synthesis involves multi-step reactions, typically starting with sulfonylation of the pyrimidine moiety followed by coupling with the benzamide derivative. Key steps include:

- Sulfonylation : Reacting 4-methylpyrimidin-2-amine with sulfonyl chlorides under basic conditions (e.g., triethylamine) in solvents like DMF or dichloromethane .

- Amide Coupling : Using coupling agents such as EDC/HOBt or DCC to link the sulfonated intermediate to the benzamide group .

- Piperidine Sulfonation : Introducing the 2-methylpiperidin-1-yl sulfonyl group via nucleophilic substitution, often requiring anhydrous conditions and catalysts like DMAP .

Yield optimization involves controlling reaction temperature (0–25°C for sulfonylation, reflux for amidation), solvent purity, and stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride). Monitoring via TLC or HPLC ensures intermediate purity .

Basic: Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperidine methyl at δ 1.2–1.4 ppm) and confirms sulfonamide/amide linkages .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ ≈ 528.18 g/mol) .

- X-Ray Crystallography : Resolves bond angles and conformations, critical for validating sulfonyl-piperidine geometry .

- HPLC-PDA : Assesses purity (>95%) by detecting impurities at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Answer:

- Substituent Variation : Modify the pyrimidine (e.g., 4-methyl to 4-ethyl) or benzamide (e.g., nitro to methoxy) groups to assess steric/electronic effects on binding .

- Bioisosteric Replacement : Replace sulfonamide with phosphonamide or carbamate groups to enhance solubility while retaining hydrogen-bonding capacity .

- Crystallographic Analysis : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) to identify key interaction sites .

- In Vitro Assays : Test analogs against enzyme isoforms (e.g., hCA I vs. hCA II) to determine selectivity .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

- Dose-Response Analysis : Re-evaluate IC50 values under standardized conditions (e.g., pH 7.4, 37°C) to rule out assay variability .

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism (e.g., CYP450-mediated degradation) .

- Target Profiling : Screen off-target effects via kinase panels or GPCR arrays to identify confounding interactions .

- Structural Comparisons : Overlay X-ray structures with analogs to identify conformational changes affecting activity .

Basic: What solubility and formulation considerations are critical for in vivo studies?

Answer:

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes for hydrophobic sulfonamide groups .

- pH Adjustment : Formulate at pH 6.5–7.0 to stabilize the sulfamoyl moiety and prevent precipitation .

- Lyophilization : Prepare lyophilized powders for long-term storage, reconstituted in saline or DMSO .

Advanced: How can computational methods predict target interactions and optimize binding?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like carbonic anhydrase, focusing on sulfonamide-Zn²+ coordination .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify flexible regions .

- QSAR Modeling : Train models on IC50 datasets using descriptors like logP, polar surface area, and H-bond donors .

Advanced: How to validate the compound’s mechanism of action in cellular pathways?

Answer:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.